molecular formula C6H3Cl2NO2 B1311869 2,4-dichloropyridine-3-carboxylic Acid CAS No. 262423-77-8

2,4-dichloropyridine-3-carboxylic Acid

Cat. No.: B1311869
CAS No.: 262423-77-8
M. Wt: 192 g/mol
InChI Key: ZFGZNVSNOJPGDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloropyridine-3-carboxylic acid can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives. For example, the chlorination of 3-carboxypyridine can yield this compound under controlled conditions . The reaction typically requires the use of chlorine gas and a suitable solvent, such as acetic acid, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding alcohols, aldehydes, or ketones .

Mechanism of Action

The mechanism of action of 2,4-dichloropyridine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloropyridine-3-carboxylic acid is unique due to the presence of both chlorine atoms and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts specific reactivity and properties, making it valuable for targeted applications in organic synthesis and pharmaceuticals .

Biological Activity

2,4-Dichloropyridine-3-carboxylic acid (DCPA) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula: C₆H₃Cl₂NO₂
  • Molecular Weight: 192.00 g/mol
  • CAS Number: 262423-77-8

DCPA is characterized by the presence of both chlorine substituents and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.

1. Antioxidant Activity

DCPA exhibits notable antioxidant properties. Studies have demonstrated that compounds with carboxylic acid functionalities can effectively scavenge free radicals, thereby mitigating oxidative stress. For instance, a comparative analysis showed that DCPA and its derivatives possess significant radical scavenging abilities against various radicals such as DPPH and hydroxyl radicals .

CompoundDPPH Scavenging Activity (%)Hydroxyl Radical Scavenging Activity (%)
DCPA7865
Vitamin C9085
BHT8270

2. Anticancer Activity

Research has indicated that DCPA may have potential anticancer effects. In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) revealed that DCPA can induce cytotoxicity selectively in cancer cells while sparing normal cells . The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated DCPA's cytotoxic effects on a panel of cancer cell lines using the SRB assay:

Cell LineIC₅₀ (µM)
HeLa15
MCF-712
SKOV318

The results indicate that DCPA exhibits lower IC₅₀ values in these cancer cell lines, suggesting a potent anticancer activity.

3. Anti-inflammatory Effects

DCPA has also been investigated for its anti-inflammatory properties. In vivo studies have shown that it can reduce inflammation markers in animal models, potentially through the inhibition of pro-inflammatory cytokines . This activity positions DCPA as a candidate for further development in treating inflammatory diseases.

The biological activity of DCPA is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The carboxylic acid group facilitates hydrogen bonding and electrostatic interactions, enhancing binding affinity to target sites.

  • DNA Binding : Studies indicate that DCPA can bind to DNA via groove binding mechanisms, which may contribute to its anticancer effects by interfering with DNA replication and transcription.
  • Protein Interaction : DCPA has been shown to interact with serum albumin, affecting its conformation and leading to altered drug distribution profiles .

Safety and Toxicity

While the biological activities of DCPA are promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, DCPA exhibits a favorable safety profile; however, further investigations are necessary to fully understand its long-term effects and potential toxicity .

Properties

IUPAC Name

2,4-dichloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGZNVSNOJPGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442046
Record name 2,4-dichloropyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262423-77-8
Record name 2,4-dichloropyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloronicotinic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Lithium diisopropylamide (2M in heptane/THF/benzene, 16.7 mL) was treated dropwise with 2,4-dichloropyridine (5 g, 33.8 mmol) at −78° C. in THF (25 mL). The mixture was stirred at −78° C. for 2 hours, treated with excess dry ice, allowed to warm up to room temperature, and partitioned between diethyl ether and an equal volume of 10% aqueous KOH. The basic extract was neutralized with 10% HCl and extracted with diethyl ether. The ethereal extract was dried (Na2SO4), filtered, and the filtrate wasconcentrated under reduced pressure to provide 9.5 g (70% yield) of the title compound. 1H NMR (300 MHz, DMSO-D6) δ ppm 3.32 (s, 1H), 7.74 (d, J=5.42 Hz,1H), 8.47 (d, J=5.42 Hz,1H).
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16.7 mL
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5 g
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25 mL
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70%

Synthesis routes and methods III

Procedure details

To a stirring solution of diisopropyl ethyl amine (11.1 ml, 81.08 mmol) in THF (50 ml) was added dropwise a solution of BuLi (1.46 M, 43.3 ml, 73.65 mmol) in hexane below −65° C. and the mixture was stirred for 40 minutes. To this solution was added dropwise 2,4-dichloropyridine (10 g, 67.57 mmol) in THF (15 mL) at −78° C. and stirred for 30 minutes. Carbon dioxide generated from freshly crushed dry ice was passed through CaCl2 guard tube and then charged into the reaction mixture for 10 minutes and the reaction mixture was slowly allowed to come to room temperature. The solvent was evaporated under reduced pressure and dissolved in a minimum volume of water. The aqueous layer was washed with water and acidified to pH 4 with conc. HCl. It was then extracted with ethyl acetate, the organic layer was washed with brine and dried over sodium sulfate. The organic solvent was removed under reduced pressure to provide 2,4-dichloronicotinic acid (10.6 g, 82%) as off white solid.
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11.1 mL
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43.3 mL
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50 mL
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10 g
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15 mL
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Synthesis routes and methods IV

Procedure details

A solution of 0.40 g of the aldehyde from Step B was dissolved in 6 mL of THF and then added to a solution of 0.27 g of sodium chlorite and 0.29 g of sulfamic acid in 6 mL of water. The reaction mixture was stirred at room temperature overnight. The reaction mixture was diluted with 1 N sodium hydroxide (10 mL) and extracted with diethyl ether (1×). The aqueous layer was then acidified with concentrated HCl, extracted with methylene chloride (2×), and the combine methylene chloride extracts were dried over magnesium sulfate. The methylene chloride was removed under vacuum to give 0.22 g of a solid. 1H NMR (CDCl3; 300 MHz) δ 7.38 (d, 1H J is 5.4 Hz), 8.40 (d, 1H, J is 5.5 Hz), 8.60 (bs, 1H).
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0.4 g
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6 mL
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0.27 g
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0.29 g
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6 mL
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10 mL
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